molecular formula C9H19NO3 B028104 tert-Butyl 3-hydroxypropylmethylcarbamate CAS No. 98642-44-5

tert-Butyl 3-hydroxypropylmethylcarbamate

Cat. No. B028104
CAS RN: 98642-44-5
M. Wt: 189.25 g/mol
InChI Key: GJGLBUZZTLPCOT-UHFFFAOYSA-N
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Description

“tert-Butyl 3-hydroxypropylmethylcarbamate” is a protected amine . It may be used in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The new reagent was characterized by 1H-NMR, FT-IR, and mass spectroscopy .

Scientific Research Applications

  • Synthesis of Dipeptides

    • Field : Organic Chemistry
    • Application : This compound is used in the synthesis of dipeptides . Dipeptides are a type of peptide consisting of two amino acid residues.
    • Method : The tert-butyl (3-hydroxypropyl)carbamate is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
    • Results : The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .
  • Synthesis of N-Boc-protected Anilines

    • Field : Organic Chemistry
    • Application : Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis.
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
  • Synthesis of Phosphatidyl Ethanolamines and Ornithine

    • Field : Biochemistry
    • Application : This compound is used as a difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Use in Biocatalytic Processes

    • Field : Biotechnology
    • Application : The tert-butyl group, which is part of the structure of tert-Butyl 3-hydroxypropylmethylcarbamate, has been highlighted for its unique reactivity pattern and its possible application in biocatalytic processes .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Use in Chemical Transformations

    • Field : Organic Chemistry
    • Application : The tert-butyl group, which is part of the structure of tert-Butyl 3-hydroxypropylmethylcarbamate, has been highlighted for its unique reactivity pattern and its possible application in chemical transformations .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .
  • Use as a Solvent

    • Field : Industrial Chemistry
    • Application : Tert-Butyl alcohol, which can be derived from tert-Butyl 3-hydroxypropylmethylcarbamate, is used as a solvent, ethanol denaturant, paint remover ingredient, and gasoline octane booster and oxygenate .
    • Method : The exact method of application or experimental procedures was not specified in the source .
    • Results : The results or outcomes obtained were not specified in the source .

properties

IUPAC Name

tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(12)10(4)6-5-7-11/h11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGLBUZZTLPCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438874
Record name tert-Butyl (3-hydroxypropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-hydroxypropylmethylcarbamate

CAS RN

98642-44-5
Record name tert-Butyl (3-hydroxypropyl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

482.5 ml (5 eq.) acetic acid dissolved in 386 ml water were added dropwise over a period of 45 min to a solution of 95.6 g (1 eq.) tert-butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate dissolved in 386 ml THF at 0° C. and the reaction mixture was then stirred for 20 h at room temperature. As the starting product had not yet been completely converted, the mixture was cooled to 0° C., 50 ml dilute acetic acid were added over a period of 20 min and the mixture was stirred for a further 1 h at 0° C. The reaction course was monitored by thin-layer chromatography (10% EtOAc/hexane). Once the conversion was almost complete, the reaction mixture was concentrated under reduced pressure, adjusted to a pH of ˜9 with saturated Na2CO3 solution and extracted with 10% IPA/CH3Cl. The combined organic phases were dried over Na2SO4. Following removal of the solvent under reduced pressure, the residue was purified by column chromatography (silica gel; 10% EtOAc/hexane). 40 g (66%) of product were obtained in the form of a colorless oil.
Quantity
482.5 mL
Type
reactant
Reaction Step One
Name
Quantity
386 mL
Type
solvent
Reaction Step One
Name
tert-butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)carbamate
Quantity
95.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
386 mL
Type
solvent
Reaction Step Five
Yield
66%

Synthesis routes and methods II

Procedure details

To a solution of N-t-butoxycarbonyl-N-methyl-β-alanine methyl ester (3.911 g) in methanol (20 ml) and water (20 ml) was added sodium borohydride (6.81 g) portionwise at 4° C. and the mixture was stirred at room temperature for 3 hours. The solution was concentrated in vacuo, and the residue was portioned between ethyl acetate (100 ml) and 0.5 N hydrochloric acid (100 ml). The separated organic layer was washed with 0.5 N hydrochloric acid (100 ml), water (100 ml), aqueous sodium bicarbonate (100 ml), water (100 ml) and brine (100 ml) successively, and dried over magnesium sulfate. Evaporation of the solvent gave 3-(N-t-butoxycarbonyl-N-methylamino)propanol (2.48 g) as an oil.
Quantity
3.911 g
Type
reactant
Reaction Step One
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

482.5 ml (5 eq) acetic acid dissolved in 386 ml water were added dropwise over a period of 45 min to a solution of 95.6 g (1 eq) tert-butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)-carbamate dissolved in 386 ml THF at 0° C. and the reaction mixture was then stirred for 20 h at room temperature. As the starting product had not yet been completely converted, the mixture was cooled to 0° C., 50 ml dilute acetic acid were added over a period of 20 min and the mixture was stirred for a further 1 h at 0° C. The reaction course was monitored by thin-layer chromatography (10% EtOAc/hexane). Once the conversion was almost complete, the reaction mixture was concentrated under reduced pressure, adjusted to a pH of ˜9 with Na2CO3 solution and extracted with 10% IPA/CH3Cl. The combined organic phases were dried over Na2SO4. Following removal of the solvent under reduced pressure, the residue was purified by column chromatography (silica gel; 10% EtOAc/hexane). 40 g (66%) of product were obtained in the form of a colourless oil.
Quantity
482.5 mL
Type
reactant
Reaction Step One
Name
Quantity
386 mL
Type
solvent
Reaction Step One
Name
tert-butyl 3-(tert-butyldimethylsilyloxy)propyl(methyl)-carbamate
Quantity
95.6 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
386 mL
Type
solvent
Reaction Step Five
Yield
66%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 3-hydroxypropylmethylcarbamate
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Reactant of Route 6
tert-Butyl 3-hydroxypropylmethylcarbamate

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